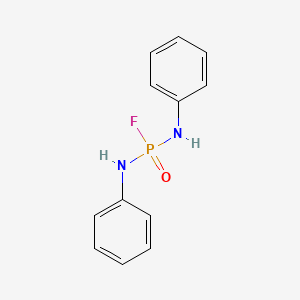-pyridinyl)-methanone](/img/structure/B13426626.png)
[3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl](3,6-dihydro-4-methyl-1(2H)-pyridinyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Pyridine Ring: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Coupling of the Rings: The final step involves coupling the pyrimidine and pyridine rings through a methanone linkage, which can be facilitated by using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone has potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Amino-4-pyrimidinyl)phenyl-pyridinyl)-methanone
- 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone
Uniqueness
The uniqueness of 3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl-pyridinyl)-methanone lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[3-(2-amino-6-methoxypyrimidin-4-yl)phenyl]-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N4O2/c1-12-6-8-22(9-7-12)17(23)14-5-3-4-13(10-14)15-11-16(24-2)21-18(19)20-15/h3-6,10-11H,7-9H2,1-2H3,(H2,19,20,21) |
InChI-Schlüssel |
VWSCIYAXFIMFIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC(=NC(=N3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


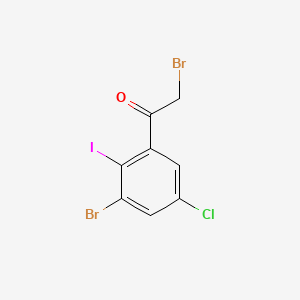
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)

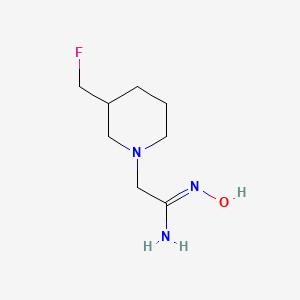

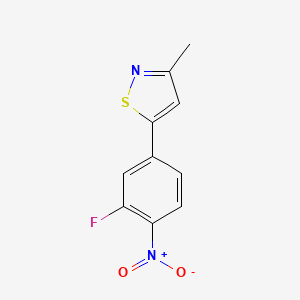

![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)

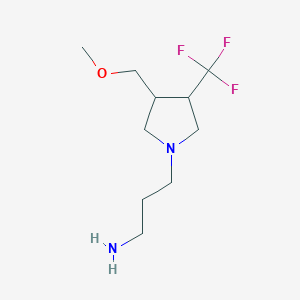
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
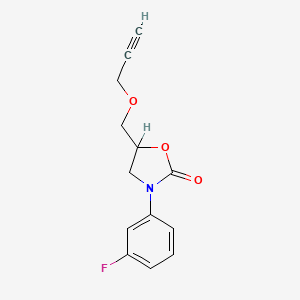
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
